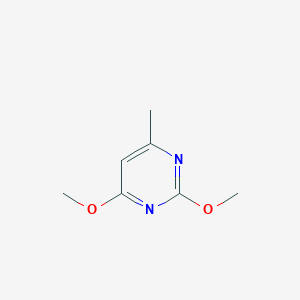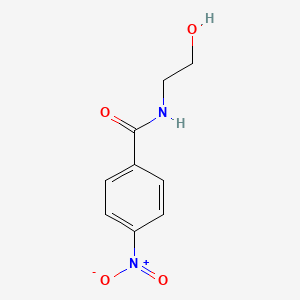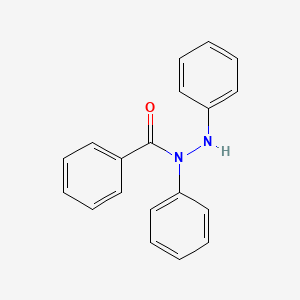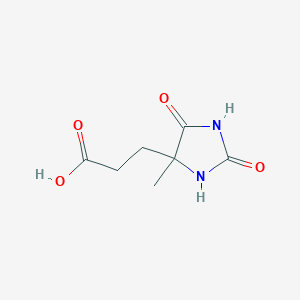
2,4-Dimethoxy-6-methylpyrimidine
Übersicht
Beschreibung
2,4-Dimethoxy-6-methylpyrimidine (DMP) is an organic compound that belongs to the pyrimidine family. It is characterized by its heterocyclic structure, which includes an aromatic ring containing five carbon atoms and one nitrogen atom . DMP appears as a colorless, crystalline solid .
Molecular Structure Analysis
The molecular formula of DMP is C7H10N2O2 . It has an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da . The structure of DMP includes an aromatic ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
DMP is a colorless, crystalline solid with a melting point of 95–97° C and a boiling point of 270–272° C . Its density is 1.1±0.1 g/cm3, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C . The molar refractivity of DMP is 40.6±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2,4-Dimethoxy-6-methylpyrimidine is a heterocyclic compound, which means it contains a ring of atoms that includes at least one atom that is not carbon (in this case, nitrogen). Heterocyclic compounds are widely used in organic synthesis, particularly in the formation of amino acids, peptides, and other heterocyclic compounds .
Inhibitor of Dihydrofolate Reductase
2,4-Dimethoxy-6-methylpyrimidine is believed to function as an inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme participates in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis. By impeding DHFR activity, 2,4-Dimethoxy-6-methylpyrimidine is thought to disrupt the production of purines and pyrimidines, ultimately leading to the inhibition of cell growth and proliferation .
Proteomics Research
This compound is also used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
Building Block in Chemical Reactions
As a pyrimidine derivative, 2,4-Dimethoxy-6-methylpyrimidine can serve as a building block in various chemical reactions. It can be used to synthesize more complex molecules in pharmaceuticals and other chemical products .
Wirkmechanismus
Target of Action
The primary target of 2,4-Dimethoxy-6-methylpyrimidine is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .
Mode of Action
2,4-Dimethoxy-6-methylpyrimidine functions as an inhibitor of DHFR . By binding to this enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of purines and pyrimidines .
Biochemical Pathways
The inhibition of DHFR by 2,4-Dimethoxy-6-methylpyrimidine disrupts the tetrahydrofolate synthesis pathway . This disruption leads to a decrease in the production of purines and pyrimidines, which are essential components of DNA and RNA .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but readily dissolves in ethanol and other organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as the route of administration and the presence of other substances.
Result of Action
By impeding DHFR activity, 2,4-Dimethoxy-6-methylpyrimidine disrupts the production of purines and pyrimidines . This disruption ultimately leads to the inhibition of cell growth and proliferation , as these processes require the synthesis of new DNA and RNA molecules.
Action Environment
The action of 2,4-Dimethoxy-6-methylpyrimidine can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability may vary depending on the biochemical environment . Furthermore, the compound’s reactivity has been harnessed in organic synthesis, particularly in the formation of amino acids, peptides, and other heterocyclic compounds , indicating that its action can be modulated in different chemical contexts.
Safety and Hazards
DMP is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 - Harmful if swallowed, H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . The target organs are the respiratory system .
Relevant Papers The relevant papers retrieved do not provide additional information on DMP beyond what has been summarized above .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWINPXUCNYESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296769 | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-methylpyrimidine | |
CAS RN |
7781-23-9 | |
| Record name | 7781-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-Dimethoxy-6-methylpyrimidine a valuable starting material in medicinal chemistry?
A1: 2,4-Dimethoxy-6-methylpyrimidine serves as a key precursor in synthesizing various pyrimidine nucleoside analogues [, ]. These analogues are structurally similar to naturally occurring nucleosides, which are crucial components of DNA and RNA. This structural similarity allows them to interfere with viral replication, making them attractive candidates for developing antiviral agents.
Q2: Can you elaborate on the synthesis of antiviral agents using 2,4-Dimethoxy-6-methylpyrimidine, as highlighted in the research?
A2: Researchers successfully synthesized a series of acyclic nucleoside analogues with promising antiviral activity against Ranikhet disease virus (RDV) []. The process involved reacting 2,4-Dimethoxy-6-methylpyrimidine with allyl bromide or benzyl bromide. This reaction yielded 1-substituted 4-methoxy-6-methyl-2(1H)-pyrimidinone intermediates, further modified through oxidation, O-demethylation, and nucleophilic displacement to produce the final 6-methyluracil and 4-alkylamino-6-methyl-2(1H)-pyrimidinone acyclic nucleoside analogues. Several synthesized compounds exhibited significant antiviral activity against RDV, highlighting the potential of this synthetic approach [].
Q3: Beyond antiviral applications, are there other research avenues exploring the use of 2,4-Dimethoxy-6-methylpyrimidine?
A3: Yes, researchers are investigating 2,4-Dimethoxy-6-methylpyrimidine for synthesizing conformationally constrained pyrimidine acyclic nucleosides []. These molecules have restricted flexibility, which can be advantageous in drug design. This conformational constraint can enhance binding affinity to target molecules and improve pharmacokinetic properties. The research highlights a novel synthetic route using 2,4-Dimethoxy-6-methylpyrimidine to access these valuable compounds [], opening doors for exploring their therapeutic potential in various disease models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)







![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)



![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)
